molecular formula C19H15Br2NO2 B308521 2-[(E)-2-(3,5-dibromo-2-ethoxyphenyl)ethenyl]quinolin-8-ol

2-[(E)-2-(3,5-dibromo-2-ethoxyphenyl)ethenyl]quinolin-8-ol

Katalognummer B308521
Molekulargewicht: 449.1 g/mol
InChI-Schlüssel: YPAHUKQWICIZKY-VQHVLOKHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(E)-2-(3,5-dibromo-2-ethoxyphenyl)ethenyl]quinolin-8-ol, also known as DBEQ, is a small molecule that has gained attention in recent years due to its potential therapeutic applications. DBEQ is a synthetic compound that belongs to the class of quinoline derivatives. It has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects.

Wirkmechanismus

The mechanism of action of 2-[(E)-2-(3,5-dibromo-2-ethoxyphenyl)ethenyl]quinolin-8-ol is not fully understood. However, it has been proposed that 2-[(E)-2-(3,5-dibromo-2-ethoxyphenyl)ethenyl]quinolin-8-ol exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway, which is a key regulator of inflammation. 2-[(E)-2-(3,5-dibromo-2-ethoxyphenyl)ethenyl]quinolin-8-ol has also been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. Inhibition of this pathway leads to cell cycle arrest and apoptosis in cancer cells. 2-[(E)-2-(3,5-dibromo-2-ethoxyphenyl)ethenyl]quinolin-8-ol has also been shown to inhibit the VEGF signaling pathway, which is involved in angiogenesis.
Biochemical and Physiological Effects:
2-[(E)-2-(3,5-dibromo-2-ethoxyphenyl)ethenyl]quinolin-8-ol has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-inflammatory, anti-tumor, and anti-angiogenic effects, 2-[(E)-2-(3,5-dibromo-2-ethoxyphenyl)ethenyl]quinolin-8-ol has been shown to exhibit antioxidant and neuroprotective effects. 2-[(E)-2-(3,5-dibromo-2-ethoxyphenyl)ethenyl]quinolin-8-ol has also been shown to improve glucose metabolism and insulin sensitivity in diabetic mice.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of 2-[(E)-2-(3,5-dibromo-2-ethoxyphenyl)ethenyl]quinolin-8-ol is its ease of synthesis and high purity. This makes it an attractive compound for use in lab experiments. However, one of the limitations of 2-[(E)-2-(3,5-dibromo-2-ethoxyphenyl)ethenyl]quinolin-8-ol is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, more research is needed to fully understand the toxicity and pharmacokinetics of 2-[(E)-2-(3,5-dibromo-2-ethoxyphenyl)ethenyl]quinolin-8-ol.

Zukünftige Richtungen

There are several future directions for research on 2-[(E)-2-(3,5-dibromo-2-ethoxyphenyl)ethenyl]quinolin-8-ol. One area of research is the development of more efficient synthesis methods for 2-[(E)-2-(3,5-dibromo-2-ethoxyphenyl)ethenyl]quinolin-8-ol and its derivatives. Another area of research is the investigation of the pharmacokinetics and toxicity of 2-[(E)-2-(3,5-dibromo-2-ethoxyphenyl)ethenyl]quinolin-8-ol in vivo. In addition, more research is needed to fully understand the mechanism of action of 2-[(E)-2-(3,5-dibromo-2-ethoxyphenyl)ethenyl]quinolin-8-ol and its derivatives. Finally, the potential therapeutic applications of 2-[(E)-2-(3,5-dibromo-2-ethoxyphenyl)ethenyl]quinolin-8-ol in the treatment of various diseases, including cancer, diabetes, and neurodegenerative diseases, should be further explored.

Synthesemethoden

2-[(E)-2-(3,5-dibromo-2-ethoxyphenyl)ethenyl]quinolin-8-ol can be synthesized by a simple and efficient method. The synthesis involves the reaction of 2-ethyl-3,5-dibromo-2-hydroxybenzaldehyde with 8-hydroxyquinoline in the presence of a base. The reaction proceeds via a Knoevenagel condensation reaction, followed by cyclization to form the quinoline ring. The final product is obtained in good yield and high purity.

Wissenschaftliche Forschungsanwendungen

2-[(E)-2-(3,5-dibromo-2-ethoxyphenyl)ethenyl]quinolin-8-ol has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. 2-[(E)-2-(3,5-dibromo-2-ethoxyphenyl)ethenyl]quinolin-8-ol has also been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, colon, and prostate cancer cells. In addition, 2-[(E)-2-(3,5-dibromo-2-ethoxyphenyl)ethenyl]quinolin-8-ol has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is a critical step in tumor growth and metastasis.

Eigenschaften

Produktname

2-[(E)-2-(3,5-dibromo-2-ethoxyphenyl)ethenyl]quinolin-8-ol

Molekularformel

C19H15Br2NO2

Molekulargewicht

449.1 g/mol

IUPAC-Name

2-[(E)-2-(3,5-dibromo-2-ethoxyphenyl)ethenyl]quinolin-8-ol

InChI

InChI=1S/C19H15Br2NO2/c1-2-24-19-13(10-14(20)11-16(19)21)7-9-15-8-6-12-4-3-5-17(23)18(12)22-15/h3-11,23H,2H2,1H3/b9-7+

InChI-Schlüssel

YPAHUKQWICIZKY-VQHVLOKHSA-N

Isomerische SMILES

CCOC1=C(C=C(C=C1Br)Br)/C=C/C2=NC3=C(C=CC=C3O)C=C2

SMILES

CCOC1=C(C=C(C=C1C=CC2=NC3=C(C=CC=C3O)C=C2)Br)Br

Kanonische SMILES

CCOC1=C(C=C(C=C1Br)Br)C=CC2=NC3=C(C=CC=C3O)C=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.